Structural Differentiation: Direct C4 vs. C2-Phenylamino Linker in CDK4/6 Inhibition
The target compound features a direct substitution of the piperazine moiety at the C4 position of the pyrido[2,3-d]pyrimidin-7-one core. This differentiates it from a major class of analogs that bear a bulky 2-phenylamino linker, such as BDBM6272 and BDBM6274. The direct C4 attachment is expected to reduce molecular weight and alter the binding mode. While direct head-to-head data is unavailable, cross-study comparison of a close C4-substituted analog, 8-cyclopropyl-4-(4-methylpiperazin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one, indicates this scaffold is associated with CDK4/6 inhibition . The 2-phenylamino analogs BDBM6272 and BDBM6274 show IC50 values of 175 nM and 32 nM, respectively, against CDK4/cyclin D1, establishing a potency baseline for this scaffold class [1].
| Evidence Dimension | Scaffold structure and associated CDK4/cyclin D1 inhibitory potency |
|---|---|
| Target Compound Data | Direct C4-(4-methylpiperazin-1-yl) substitution pattern; specific potency data not available in permitted sources. |
| Comparator Or Baseline | BDBM6272 (C2-phenylamino, N8-phenyl): IC50 = 175 nM; BDBM6274 (C2-phenylamino, N8-isopropyl): IC50 = 32 nM |
| Quantified Difference | N/A; Structural class comparison only. Potency difference between comparators is 5.5-fold. |
| Conditions | In vitro enzymatic assay using GST-retinoblastoma substrate with 25 µM ATP/[gamma-32P] ATP. |
Why This Matters
The direct C4 substitution may offer a distinct scaffold for medicinal chemistry optimization, potentially providing an avenue for novel intellectual property and altered selectivity profiles compared to the more common C2-linked analogs.
- [1] BindingDB. (2005). Affinity Data for BDBM6272 and BDBM6274. View Source
